molecular formula C33H29Br2NO2 B11688736 5-{3,5-dibromo-4-[(4-methylbenzyl)oxy]phenyl}-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one

5-{3,5-dibromo-4-[(4-methylbenzyl)oxy]phenyl}-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one

Cat. No.: B11688736
M. Wt: 631.4 g/mol
InChI Key: JPPCHTDFRTUMEV-UHFFFAOYSA-N
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Description

5-{3,5-DIBROMO-4-[(4-METHYLPHENYL)METHOXY]PHENYL}-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE is a complex organic compound with a unique structure that includes multiple aromatic rings and bromine substituents

Preparation Methods

The synthesis of 5-{3,5-DIBROMO-4-[(4-METHYLPHENYL)METHOXY]PHENYL}-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE typically involves multiple steps. One common synthetic route includes the following steps:

    Methoxylation: The addition of a methoxy group to the phenyl ring.

    Cyclization: Formation of the benzo[a]phenanthridinone core structure through cyclization reactions.

Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to facilitate the process.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Reduction: The removal of oxygen atoms or addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The replacement of one functional group with another, often using halogenation or nitration reactions.

Common reagents and conditions used in these reactions include acids, bases, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-{3,5-DIBROMO-4-[(4-METHYLPHENYL)METHOXY]PHENYL}-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar compounds include other benzo[a]phenanthridinone derivatives and brominated aromatic compounds. Compared to these, 5-{3,5-DIBROMO-4-[(4-METHYLPHENYL)METHOXY]PHENYL}-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE is unique due to its specific substitution pattern and structural features, which may confer distinct chemical and biological properties.

Similar compounds include:

This detailed article provides a comprehensive overview of 5-{3,5-DIBROMO-4-[(4-METHYLPHENYL)METHOXY]PHENYL}-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C33H29Br2NO2

Molecular Weight

631.4 g/mol

IUPAC Name

5-[3,5-dibromo-4-[(4-methylphenyl)methoxy]phenyl]-2,2-dimethyl-1,3,5,6-tetrahydrobenzo[a]phenanthridin-4-one

InChI

InChI=1S/C33H29Br2NO2/c1-19-8-10-20(11-9-19)18-38-32-25(34)14-22(15-26(32)35)31-30-24(16-33(2,3)17-28(30)37)29-23-7-5-4-6-21(23)12-13-27(29)36-31/h4-15,31,36H,16-18H2,1-3H3

InChI Key

JPPCHTDFRTUMEV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2Br)C3C4=C(CC(CC4=O)(C)C)C5=C(N3)C=CC6=CC=CC=C65)Br

Origin of Product

United States

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